The Chemical Architecture and Pharmacological Utility of (5R)-5-Cyclopropylmorpholin-3-one: A Technical Whitepaper
The Chemical Architecture and Pharmacological Utility of (5R)-5-Cyclopropylmorpholin-3-one: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the morpholine ring is widely recognized as a "privileged scaffold" due to its favorable physicochemical properties, including optimal aqueous solubility, metabolic stability, and predictable pharmacokinetic profiles[1]. Among its derivatives, (5R)-5-Cyclopropylmorpholin-3-one has emerged as a highly valuable chiral building block. The strategic incorporation of a cyclopropyl group at the C5 position, combined with strict (R)-stereochemistry, introduces unique conformational constraints that significantly alter ligand-target interactions and metabolic resistance[1]. This whitepaper provides an in-depth analysis of the structural dynamics, validated synthetic methodologies, and pharmacological applications of this compound, specifically in the development of Acetyl-CoA Carboxylase (ACC) inhibitors[2].
Structural and Physicochemical Profiling
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Computational molecular dynamics (MD) simulations reveal that the parent morpholine ring predominantly adopts a chair conformation, which is significantly lower in energy than the skew-boat conformation[1].
The addition of the cyclopropyl group at the C5 position serves two distinct purposes:
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Conformational Constraint : The rigid, small cyclopropyl ring limits the rotational degrees of freedom, locking the morpholin-3-one core into a specific bioactive conformation that enhances target affinity[1].
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Metabolic Shielding : The C–H bonds within a cyclopropyl ring possess higher s-character than standard alkyl chains, making them stronger and markedly less susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This effectively blocks primary metabolic degradation pathways, thereby increasing the biological half-life of downstream drug candidates[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | (5R)-5-Cyclopropylmorpholin-3-one |
| CAS Registry Number | 1390681-24-9[3] |
| Molecular Formula | C₇H₁₁NO₂[3] |
| Molecular Weight | 141.17 g/mol [1] |
| InChI Key | LHKUSYLUISUNNC-LURJTMIESA-N[1] |
| Scaffold Classification | Chiral Heterocycle (Lactam/Ether) |
Retrosynthetic Strategy and Chemical Synthesis Protocol
The synthesis of (5R)-5-Cyclopropylmorpholin-3-one relies on a "chiral pool" approach, leveraging enantiomerically pure precursors to establish the stereocenter early in the sequence[1]. A logical retrosynthetic disconnection of the lactam amide bond and the ether C–O bond traces back to two primary building blocks: (R)-2-amino-2-cyclopropylethanol and an α-haloacetyl halide (e.g., chloroacetyl chloride)[1].
Retrosynthetic and Forward Synthesis Workflow for (5R)-5-Cyclopropylmorpholin-3-one.
Step-by-Step Experimental Methodology
Phase 1: Chemoselective N-Acylation
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Procedure : Dissolve 1.0 equivalent of (R)-2-amino-2-cyclopropylethanol in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA). Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.05 equivalents of chloroacetyl chloride over 30 minutes under an inert nitrogen atmosphere.
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Causality : Cooling to 0°C is critical to suppress competitive O-acylation, ensuring strict chemoselectivity for the more nucleophilic primary amine. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine which would prematurely arrest the reaction.
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Self-Validation : Monitor the reaction via LC-MS. The complete disappearance of the starting amine mass and the emergence of the [M+H]⁺ peak corresponding to the N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide intermediate validates this step.
Phase 2: Intramolecular Williamson-Type Etherification
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Procedure : Isolate the intermediate and redissolve it in anhydrous tetrahydrofuran (THF) at a dilute concentration (0.05 M). Cool to 0°C and slowly add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Allow the mixture to warm to room temperature and stir for 4 hours.
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Causality : NaH is a potent, non-nucleophilic base that quantitatively deprotonates the aliphatic hydroxyl group. The resulting alkoxide undergoes a rapid intramolecular Sₙ2 attack on the adjacent alkyl chloride carbon. Maintaining a dilute solution (0.05 M) is a deliberate choice to entropically favor the intramolecular cyclization over intermolecular dimerization (polyether formation)[4].
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Self-Validation : Confirm ring closure via ¹H-NMR spectroscopy. The diagnostic shift of the methylene protons adjacent to the chloride leaving group, alongside the disappearance of the hydroxyl proton signal, confirms the successful formation of the morpholin-3-one core.
Pharmacological Applications: ACC Inhibition and Metabolic Regulation
(5R)-5-Cyclopropylmorpholin-3-one is extensively utilized as a structural moiety in the design of bicyclic Acetyl-Coenzyme A Carboxylase (ACC) inhibitors[2]. ACC is the rate-limiting enzyme in de novo lipogenesis, responsible for converting acetyl-CoA to malonyl-CoA.
Mechanism of Action
When the morpholin-3-one derivative binds to and inhibits ACC, it triggers a cascade of metabolic corrections:
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Reduction of Malonyl-CoA : Inhibiting ACC directly depletes cellular malonyl-CoA levels[2].
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Modulation of Lipid Metabolism : Malonyl-CoA is both a substrate for fatty acid synthesis and a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT-1). Its reduction simultaneously halts de novo fatty acid synthesis and disinhibits CPT-1, thereby upregulating fatty acid oxidation in the mitochondria[2].
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Clinical Relevance : Chronic administration of ACC inhibitors utilizing this scaffold has been shown to deplete liver triglycerides, improve hepatic insulin sensitivity, and mitigate the risks of atherosclerosis and metabolic syndrome[2].
Mechanism of Action for ACC Inhibitors Utilizing the Morpholin-3-one Scaffold.
Stereochemical Imperatives in Drug Design
Stereochemistry is a fundamental aspect of heterocyclic chemistry that dictates therapeutic efficacy and toxicity[1]. The spatial arrangement of the cyclopropyl group in the (5R) configuration ensures precise alignment within the hydrophobic pockets of target enzymes like ACC.
The pharmaceutical industry's reliance on the "chiral switch"—the transition from racemic mixtures to enantiomerically pure compounds—is perfectly exemplified here[1]. Utilizing the pure (5R)-enantiomer rather than the racemate prevents off-target binding events caused by the (5S)-enantiomer, thereby optimizing the therapeutic index and safety profile of the resulting drug candidate[1].
References
- Google Patents. "WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors." Google Patents.
Sources
- 1. (5R)-5-Cyclopropylmorpholin-3-one | Benchchem [benchchem.com]
- 2. WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
- 3. 1100753-07-8|7-Oxa-4-azaspiro[2.5]octan-5-one|BLD Pharm [bldpharm.com]
- 4. (5R)-5-Cyclopropylmorpholin-3-one | Benchchem [benchchem.com]
